N-Vanillylnonanamide-d3 chemical structure and properties
N-Vanillylnonanamide-d3 chemical structure and properties
Topic: N-Vanillylnonanamide-d3 Chemical Structure and Properties Content Type: Technical Monograph Audience: Researchers, Analytical Chemists, and Drug Development Scientists
Precision Internal Standards for Capsaicinoid Quantification and TRPV1 Modulation
Executive Summary
N-Vanillylnonanamide-d3 (Nonivamide-d3) is the stable isotope-labeled analog of Nonivamide (Pseudocapsaicin). It serves as the critical internal standard (IS) for the precise quantification of capsaicinoids in complex matrices—ranging from biological tissues to adulterated food products. By incorporating a trideuterated methoxy group (-OCD₃), this compound retains the chromatographic behavior of the analyte while providing a distinct mass spectral signature (+3 Da). This monograph details its physicochemical profile, synthesis pathways, and validated LC-MS/MS protocols for research and forensic applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nonivamide-d3 is structurally identical to naturally occurring nonivamide, with the exception of three deuterium atoms replacing hydrogen on the methoxy group of the vanillyl ring. This modification ensures that the isotope label is retained in the primary fragment ion during mass spectrometry, preventing "label loss" and ensuring accurate quantification.
Structural Visualization
Figure 1: Structural segmentation of N-Vanillylnonanamide-d3 highlighting the position of the stable isotopic label on the methoxy group.
Key Properties Table[8]
| Property | Specification |
| IUPAC Name | N-[(4-Hydroxy-3-(trideuteromethoxy)phenyl)methyl]nonanamide |
| Common Synonyms | Nonivamide-d3, Pseudocapsaicin-d3, PAVA-d3 |
| Molecular Formula | C₁₇H₂₄D₃NO₃ |
| Molecular Weight | 296.42 g/mol (Calculated) |
| Unlabeled CAS | 2444-46-4 (Reference for parent compound) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Insoluble in Water |
| Melting Point | 54–57 °C |
| Isotopic Purity | Typically ≥ 99% atom D |
Synthesis & Isotopic Labeling Strategy
The synthesis of N-Vanillylnonanamide-d3 requires a route that introduces the deuterium label late in the process or utilizes a stable pre-cursor to prevent isotopic scrambling (H/D exchange). The preferred industrial route utilizes Vanillin-d3 as the starting material.
Synthetic Pathway (Mechanistic Logic)
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Precursor Preparation: 3,4-Dihydroxybenzaldehyde is methylated using Iodomethane-d3 (CD₃I) to selectively form Vanillin-d3.
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Reductive Amination: Vanillin-d3 is converted to Vanillylamine-d3 via oxime formation and subsequent reduction.
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Acylation: The final step involves the Schotten-Baumann reaction between Vanillylamine-d3 and Nonanoyl Chloride to yield the target amide.
Figure 2: Step-wise chemical synthesis ensuring the stability of the deuterium label on the aromatic methoxy group.
Analytical Methodology: LC-MS/MS Protocol[7][10][11][12][13]
The primary utility of N-Vanillylnonanamide-d3 is as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). Because it co-elutes with the analyte but is mass-resolved, it perfectly compensates for matrix effects (ion suppression/enhancement) and extraction losses.
Mass Spectrometry Transitions
The deuterium label is located on the methoxy group. Upon Collision Induced Dissociation (CID), the amide bond cleaves, generating a characteristic benzyl cation.
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Unlabeled Nonivamide: Precursor 294 → Fragment 137 (Vanillyl cation).[1]
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Labeled Nonivamide-d3: Precursor 297 → Fragment 140 (Vanillyl-d3 cation).
Critical Note: If the label were on the alkyl chain, the fragment would remain 137, leading to "cross-talk" if resolution is poor. The methoxy-d3 position shifts both the parent and the primary daughter ion, providing superior selectivity.
Validated Extraction & Analysis Workflow
Sample Type: Biological Plasma or Food Matrix (e.g., Chili Oil).
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Extraction:
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Aliquot 200 µL sample.
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Spike with 20 µL of N-Vanillylnonanamide-d3 (1 µg/mL in MeOH).
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Perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).
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Evaporate and reconstitute in Mobile Phase.
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-
LC Parameters:
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MS/MS Parameters (MRM Mode):
| Compound | Polarity | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
| Nonivamide | ESI+ | 294.2 | 137.1 | 30 | 20 |
| Nonivamide-d3 | ESI+ | 297.2 | 140.1 | 30 | 20 |
| Capsaicin (Ref) | ESI+ | 306.2 | 137.1 | 30 | 20 |
Applications in Research & Industry
Food Safety & Adulteration
Nonivamide is a synthetic capsaicinoid often added to "gutter oil" or low-quality chili products to artificially enhance pungency. Regulatory bodies use the Capsaicin/Nonivamide ratio to detect adulteration. The d3-analog is essential for quantifying trace levels (ppb range) of illegal nonivamide in complex fatty matrices where matrix suppression is high.
Pharmaceutical Development (TRPV1)
Nonivamide is a potent agonist of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel.[4] In pharmacokinetic (PK) studies of novel topical analgesics, the d3-standard allows researchers to differentiate between endogenous capsaicinoids (from diet) and the administered synthetic drug.
Forensic Science
In cases involving pepper spray (PAVA sprays), forensic toxicologists quantify nonivamide residues on clothing or skin. The d3-standard provides legal defensibility for the quantitative results presented in court.
Safety & Handling (SDS Summary)
While the deuterated form is used in micro-quantities, it shares the toxicological profile of the parent compound.
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory Irritation).
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Handling:
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PPE: Nitrile gloves, safety goggles, and N95 respirator are mandatory to prevent inhalation of dust.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.
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First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG) or vegetable oil, not water (as it spreads the lipophilic compound).
References
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Reilly, C. A., et al. (2002). Determination of Capsaicin, Nonivamide, and Dihydrocapsaicin in Blood and Tissue by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology.
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Sigma-Aldrich. (n.d.).[5] N-Vanillylnonanamide Product Specification and Safety Data Sheet.
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Cayman Chemical. (n.d.). Nonivamide (Item No. 19258) Technical Information.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2998, Nonivamide.
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CymitQuimica. (n.d.). N-Vanillylnonanamide-d3 Product Sheet.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Nonivamide | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]
